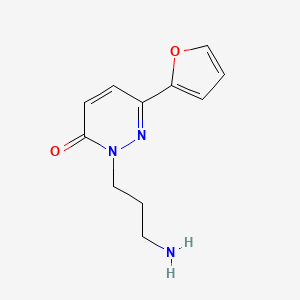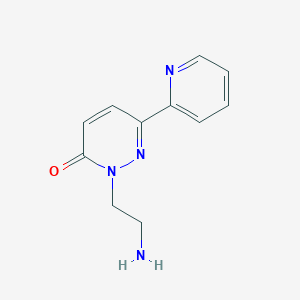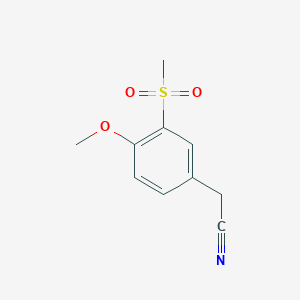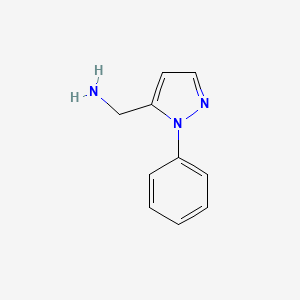
2-Ethyl-4-methylpyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Ethyl-4-methylpyrimidine-5-carboxylic acid (EMPA) is an organic compound belonging to the family of pyrimidine carboxylic acids. It is a colorless solid that is used as a precursor in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. EMPA has a wide range of applications in the fields of science, technology, and medicine. It is also used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis of Pyrimidine Derivatives : A study reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction, highlighting its application in preparing CK2 inhibitors and showcasing radical chemistry's role in developing pharmacologically active molecules (Regan et al., 2012).
Regioselective Synthesis Under Solvent-Free Conditions : Research has shown that ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation and solvent-free conditions to produce novel pyrimido[1,2-a]pyrimidines, suggesting a pathway for synthesizing complex pyrimidine frameworks efficiently (Eynde et al., 2001).
Biological Applications and Potential
Antiviral Activity of Pyrimidine Derivatives : A study investigated the antiviral properties of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses, revealing significant inhibition of virus replication in cell culture. This research emphasizes the potential of pyrimidine derivatives in developing antiretroviral therapies (Hocková et al., 2003).
Cytotoxic Activity of Pyrimidine Derivatives : Another study focused on the synthesis and cytotoxic evaluation of novel 5-methyl-4-thiopyrimidine derivatives, highlighting their potential in cancer therapy. The research assessed these compounds' cytotoxicity against various cancer cell lines, providing insights into their applicability as anticancer agents (Stolarczyk et al., 2018).
Antimicrobial Activity : The synthesis and evaluation of pyrimidine glycosides for antimicrobial activity were explored, with certain compounds displaying significant to moderate antibacterial and promising antifungal activities. This underscores the utility of pyrimidine derivatives in developing new antimicrobial agents (El‐Sayed et al., 2008).
Propiedades
IUPAC Name |
2-ethyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-4-6(8(11)12)5(2)10-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVREYZUQSMPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)






